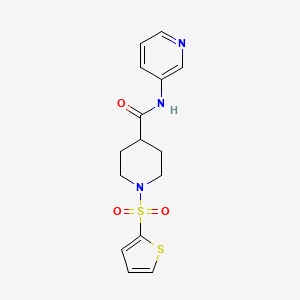
N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. This compound is a promising therapeutic agent due to its ability to selectively target specific signaling pathways, resulting in the inhibition of tumor growth and inflammation.
Mécanisme D'action
N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide exerts its therapeutic effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule involved in the development and progression of cancer and autoimmune diseases. By inhibiting BTK activity, N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can block the proliferation and survival of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been well-tolerated and has shown dose-dependent inhibition of BTK activity. In addition, N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have synergistic effects when combined with other cancer therapies, such as chemotherapy and immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in lab experiments include its high selectivity for BTK, its favorable pharmacokinetic profile, and its ability to inhibit the growth of various types of cancer cells and reduce inflammation in autoimmune diseases. However, the limitations of using N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research and development of N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. One direction is to investigate its potential as a combination therapy with other cancer treatments, such as immunotherapy and targeted therapies. Another direction is to explore its use in the treatment of other autoimmune diseases, such as multiple sclerosis and psoriasis. Furthermore, future studies should focus on determining the optimal dosing regimen and safety profile of N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in humans.
Méthodes De Synthèse
The synthesis of N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves several steps, including the reaction of 2-thiophenesulfonyl chloride with 3-aminopyridine to form 3-(2-thienylsulfonyl)pyridine. This compound is then reacted with 4-piperidinecarboxylic acid to produce N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. Preclinical studies have shown that N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. In addition, N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
N-pyridin-3-yl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c19-15(17-13-3-1-7-16-11-13)12-5-8-18(9-6-12)23(20,21)14-4-2-10-22-14/h1-4,7,10-12H,5-6,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOZLFOGTIWPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5222915.png)
![2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5222931.png)
![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5222938.png)
![2-(2-furyl)-5-imino-6-{3-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5222954.png)
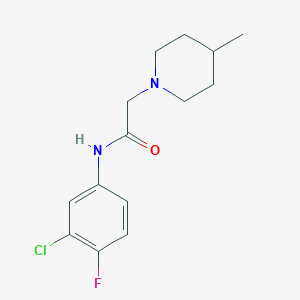
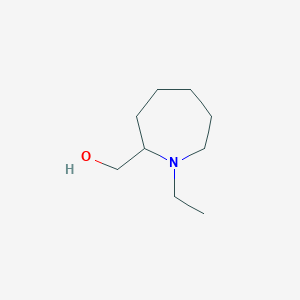
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-furylmethyl)ethanediamide]](/img/structure/B5222961.png)

![(3-fluoro-4-methoxyphenyl)(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)methanone](/img/structure/B5222976.png)
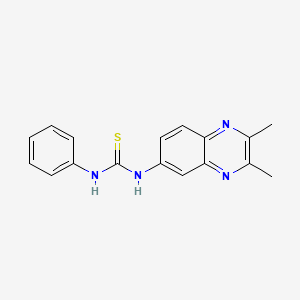
![4-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5222993.png)
![N-(3-chlorophenyl)-N'-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea](/img/structure/B5223003.png)
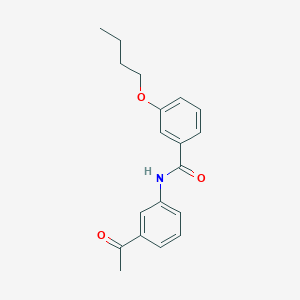
![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]tetrahydro-1H-isoindole-1,3,5(2H,4H)-trione](/img/structure/B5223012.png)